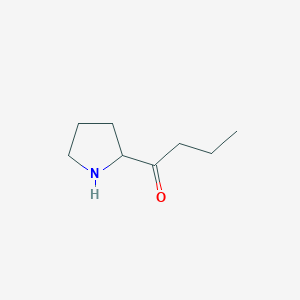
1-(Pyrrolidin-2-YL)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrrolidin-2-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
准备方法
The synthesis of 1-(Pyrrolidin-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with butanone under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of butanone to form the desired product .
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and improving overall efficiency .
化学反应分析
1-(Pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and polymers.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, which can further undergo various functionalization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines .
科学研究应用
1-(Pyrrolidin-2-YL)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(Pyrrolidin-2-YL)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .
In addition, the compound can interact with receptors on the cell surface, altering signal transduction pathways and influencing cellular responses. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
相似化合物的比较
1-(Pyrrolidin-2-YL)butan-1-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione.
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to more complex derivatives.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in the synthesis of pharmaceuticals.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups, making it more reactive and versatile in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(10)7-5-3-6-9-7/h7,9H,2-6H2,1H3 |
InChI 键 |
HSKTZQYYGYXKCE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


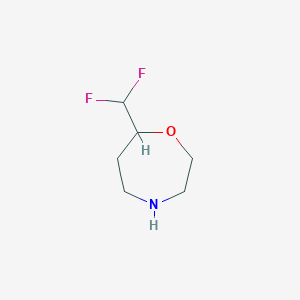
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)


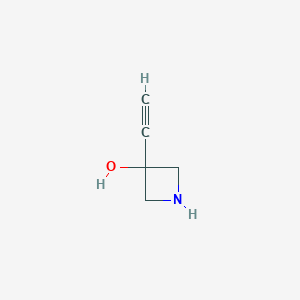

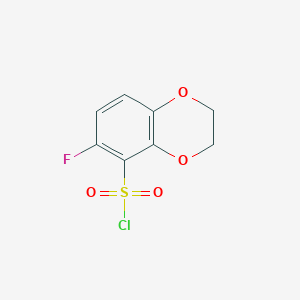
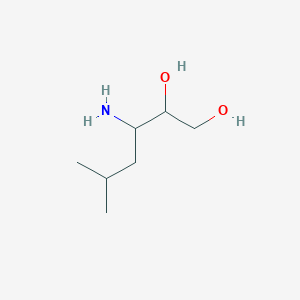


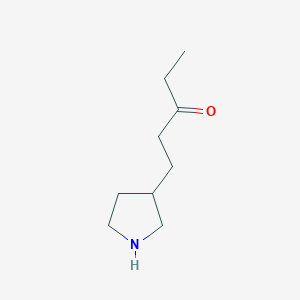

![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
